1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene
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Overview
Description
1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, nitro, and sulfonyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene typically involves multi-step reactions. One common method includes:
Nitration: Introduction of nitro groups to the benzene ring.
Bromination: Addition of bromine to the benzene ring.
Sulfonylation: Introduction of the sulfonyl group.
Fluorination: Addition of fluorine to the benzene ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: Replacement of one functional group with another.
Reduction Reactions: Conversion of nitro groups to amines.
Oxidation Reactions: Further oxidation of functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines .
Scientific Research Applications
1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The exact mechanism of action for 1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-fluoro-2-nitrobenzene: Shares similar functional groups but lacks the sulfonyl group.
1-Bromo-4-fluorobenzene: Contains bromine and fluorine but lacks nitro and sulfonyl groups.
1-Bromo-4-fluoronaphthalene: A naphthalene derivative with bromine and fluorine .
Uniqueness
1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
312-28-7 |
---|---|
Molecular Formula |
C12H6BrFN2O6S |
Molecular Weight |
405.16 g/mol |
IUPAC Name |
4-(4-bromo-3-nitrophenyl)sulfonyl-1-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C12H6BrFN2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H |
InChI Key |
IEYGRQDCZUCHRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
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